
Methyl-5-cyanonicotinat
Übersicht
Beschreibung
Synthesis Analysis
Methyl 5-cyanonicotinate can be synthesized through various chemical pathways, including novel synthetic methods involving cyanoacetatoamide reacting with cycloalk-2-enones. This process leads to the formation of 5-cyanonpyridinophane-6-ones, which exhibit interesting structural and chemical properties (Nitta et al., 2005). Another method includes the transformation of 5-methylthionicotinamide-adenine dinucleotide to 3-cyano-5-methylpyridine-adenine dinucleotide through chemical conversion, showcasing the versatility of synthetic strategies for related compounds (Samama et al., 1981).
Molecular Structure Analysis
The molecular structure of methyl 5-cyanonicotinate and related derivatives has been extensively studied through spectroscopic methods, X-ray crystallography, and theoretical calculations. These studies reveal the dynamic behavior of methylene chains and the structural deformation of the pyridone ring, providing insights into the compound's chemical behavior and reactivity (Nitta et al., 2005).
Chemical Reactions and Properties
Methyl 5-cyanonicotinate undergoes various chemical transformations, including reactions with aminodiols leading to novel 5-cyano-1-(dihydroxypropyl)-3-methyluracils through mechanisms such as the ANRORC type and Dimroth rearrangement depending on the solvent used (Gondela et al., 2004). These reactions highlight the compound's chemical versatility and potential for creating novel organic molecules.
Wissenschaftliche Forschungsanwendungen
Pharmakologie: Vasodilator
Methyl-5-cyanonicotinat: wurde auf seine potenzielle Verwendung als Vasodilator in pharmakologischen Anwendungen untersucht. Es ist strukturell verwandt mit Methylnicotinat, das bekanntermaßen als Rubefaktien wirkt und eine Erweiterung der Kapillaren sowie eine erhöhte Blutzirkulation im Anwendungsbereich bewirkt . Diese Eigenschaft könnte für therapeutische Zwecke genutzt werden, z. B. zur Behandlung von Muskel- und Gelenkschmerzen oder zur Verbesserung der peripheren Durchblutung.
Organische Synthese: Aufbau heterocyclischer Verbindungen
In der organischen Chemie dient This compound als Vorläufer für die Synthese verschiedener heterocyclischer Verbindungen. Seine Cyano- und Esterfunktionalitäten machen es zu einem vielseitigen Baustein für die Herstellung biologisch aktiver Moleküle, insbesondere bei der Synthese von N-Cyan-Acetamiden, die für den Aufbau organischer Heterocyclen entscheidend sind . Diese Heterocyclen sind aufgrund ihrer biologischen Relevanz oft Schlüsselstrukturen in der pharmazeutischen Chemie.
Arzneimittelforschung: Methylierungseffekte
Die Verbindung spielt eine bedeutende Rolle in der Arzneimittelforschung, insbesondere im Kontext des "magischen Methyl"-Effekts. Die Addition einer Methylgruppe kann die pharmakodynamischen und pharmakokinetischen Eigenschaften von bioaktiven Molekülen grundlegend verändernThis compound könnte verwendet werden, um diese Methylierungseffekte zu untersuchen, was zur rationalen Gestaltung und Optimierung neuer Arzneimittelkandidaten beiträgt .
Medizinische Chemie: Verbesserung der Bioaktivität
In der medizinischen Chemie ist This compound wertvoll für sein Potenzial, die Bioaktivität von Pharmazeutika zu verbessern. Die Einführung einer Methylgruppe in ein Molekül kann seine Wechselwirkung mit biologischen Zielmolekülen beeinflussen, was möglicherweise zu einer erhöhten Wirksamkeit und Selektivität führt . Dieser Effekt ist entscheidend für die Entwicklung wirksamerer und sichererer Medikamente.
Industrielle Anwendungen: Synthese und Derivatisierung
Industriell wird This compound für seine synthetischen und derivatisierenden Fähigkeiten eingesetzt. Es ist eine zuverlässige Wahl für anspruchsvolle Anwendungen, die präzise molekulare Bausteine erfordern. Seine einzigartige Struktur ermöglicht eine große Bandbreite an Synthesemöglichkeiten, was es zu einem festen Bestandteil chemischer Herstellungsprozesse macht .
Umweltbelastung: DNA-Methylierung
Umweltstudien haben die Auswirkungen von Chemikalien wie This compound auf die DNA-Methylierung untersucht. Veränderungen in den DNA-Methylierungsmustern können durch Umweltexpositionen induziert werden und sind mit verschiedenen Gesundheitsergebnissen verbunden. Die Forschung in diesem Bereich ist entscheidend, um zu verstehen, wie chemische Expositionen die genetische Regulation beeinflussen und zu Krankheiten beitragen können .
Zukünftige Richtungen
While specific future directions for “Methyl 5-cyanonicotinate” are not available, research in the field of heterocyclic compounds is ongoing. Studies are revealing numerous natural products and synthetic derivatives incorporating a quinoline scaffold, which have potential biological and pharmaceutical activities .
Wirkmechanismus
Target of Action
Methyl 5-cyanonicotinate, also known as Methyl nicotinate , is a methyl ester of Niacin . It primarily targets the peripheral vasculature . The compound’s action is thought to involve peripheral vasodilation .
Mode of Action
The mode of action of Methyl 5-cyanonicotinate involves enhancing local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . This vasodilation is thought to be promoted by the release of prostaglandin D2 .
Result of Action
The primary result of Methyl 5-cyanonicotinate’s action is the relief of aches and pains in muscles, tendons, and joints . This is achieved through the compound’s vasodilatory effects, which enhance local blood flow and potentially alleviate inflammation and pain .
Eigenschaften
IUPAC Name |
methyl 5-cyanopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUVYUFWNPLVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545259 | |
| Record name | Methyl 5-cyanopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106726-82-3 | |
| Record name | Methyl 5-cyanopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

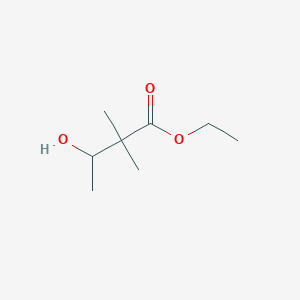
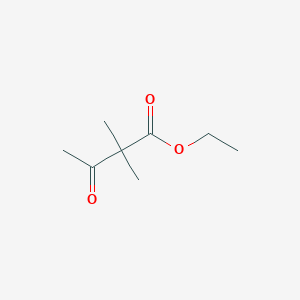
![(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B20484.png)
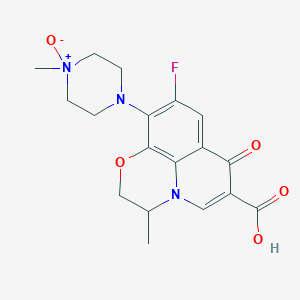
![[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B20496.png)
![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine](/img/structure/B20497.png)

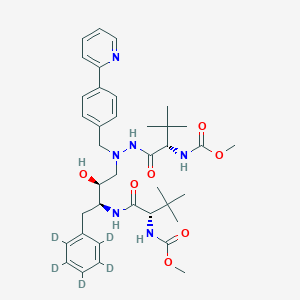
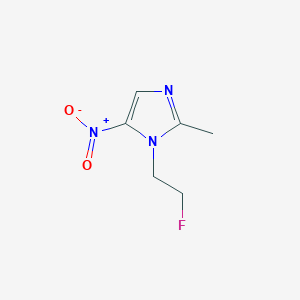

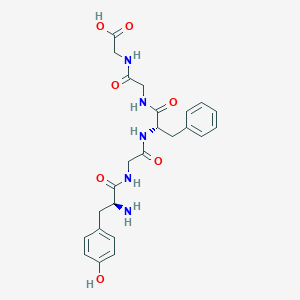


![3-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B20523.png)